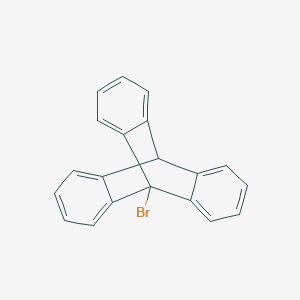
3-氯吡嗪-2-腈
概述
描述
3-Chloropyrazine-2-carbonitrile (3CPC) is a heterocyclic compound with the molecular formula C4H3ClN2. It is a colorless solid that is used in some organic synthesis, and it has been studied for its potential applications in scientific research. 3CPC is a derivative of pyrazine, which is a six-membered aromatic heterocycle with two nitrogen atoms. This compound has been studied for its potential applications in scientific research, such as in the synthesis of drugs, in the development of new catalysts, and in the synthesis of polymers.
科学研究应用
药物发现
3-氯吡嗪-2-腈通常用作药物合成中的构建模块 . 它为将氯和氰基部分引入不同的分子提供了一个通用的平台 .
抗菌应用
用不同取代的苄胺对3-氯吡嗪-2-甲酰胺进行氨基脱卤反应,得到了一系列15种3-苄氨基吡嗪-2-甲酰胺。 四种化合物对结核分枝杆菌H37R v具有体外全细胞活性,至少相当于标准吡嗪酰胺的活性 .
抗结核应用
组织蛋白酶C抑制剂的合成
5. 吡嗪并[2’,3’:4,5]噻吩[3,2-d]嘧啶衍生物的合成 3-氯吡嗪-2-腈用作合成取代吡嗪并[2’,3’:4,5]噻吩[3,2-d]嘧啶的中间体 .
农业化学品开发
材料科学
在材料科学领域,3-氯吡嗪-2-腈的应用具有变革性,促进了先进材料(如有机半导体和LED)的开发 .
这些应用都证明了3-氯吡嗪-2-腈在不同科学研究领域的通用性和潜力。 它充当关键领域的先锋进步的枢纽 .
作用机制
Target of Action
It’s known that this compound is a crucial intermediate for crafting various pharmacologically active molecules .
Mode of Action
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration . This characteristic engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility . Concurrently, the nitrile group is amenable to transformations through hydrolysis or reduction, solidifying 3-Chloropyrazine-2-carbonitrile’s status as a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Biochemical Pathways
Its high reactivity and versatility in synthetic chemistry suggest that it could potentially influence a wide range of biochemical processes, depending on the specific functional groups it is combined with .
Pharmacokinetics
Its use as a precursor in the synthesis of various pharmacologically active molecules suggests that its bioavailability and pharmacokinetic properties would be largely determined by the specific transformations it undergoes during synthesis .
Result of Action
Its role as an intermediate in the synthesis of various pharmacologically active molecules suggests that its effects would be largely determined by the specific functional groups it is combined with and the resulting pharmacological properties .
Action Environment
Given its chemical structure and reactivity, factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and stability .
安全和危害
未来方向
生化分析
Biochemical Properties
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration .
Cellular Effects
It is known that this compound is used in the synthesis of tuberculostatic pyrazine derivatives .
Molecular Mechanism
The molecular mechanism of 3-Chloropyrazine-2-carbonitrile is deeply rooted in its chemical structure. The chlorine atom on the pyrazine ring makes it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and not easily degraded by light or heat .
Metabolic Pathways
It is known that this compound is a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
属性
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55557-52-3 | |
| Record name | 55557-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














